molecular formula C10H16N2O2S B2982178 4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile CAS No. 1436273-68-5

4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile

Cat. No.: B2982178
CAS No.: 1436273-68-5
M. Wt: 228.31
InChI Key: OTPJXEGSYGOOTR-UHFFFAOYSA-N
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Description

4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile is a morpholine-derived compound featuring a carbonitrile group at position 3 and a 2-methyl-3-methylsulfanylpropanoyl substituent at position 2. Notably, toxicological data for this compound remain uncharacterized, necessitating caution in handling .

Properties

IUPAC Name

4-(2-methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(7-15-2)10(13)12-3-4-14-6-9(12)5-11/h8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPJXEGSYGOOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCOCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile

This compound is a synthetic compound that falls under the category of morpholine derivatives. Morpholines are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The addition of specific functional groups can significantly influence the compound's biological profile.

Chemical Structure and Properties

  • Molecular Formula : C_{x}H_{y}N_{z}O_{a}S_{b} (exact formula to be determined)
  • Molecular Weight : To be calculated based on the molecular formula.
  • Functional Groups : The presence of a carbonitrile group, a morpholine ring, and a methylsulfanyl moiety suggests potential interactions with various biological targets.

The biological activity of morpholine derivatives often involves:

  • Enzyme Inhibition : Many morpholines act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit significant activity against bacteria and fungi.

Case Studies and Research Findings

While specific studies on this compound are not available, similar compounds have shown promising results:

  • Anticancer Activity : Morpholine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have reported that certain morpholine-based compounds can inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Research has demonstrated that morpholine derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.

Data Table: Comparison of Morpholine Derivatives

Compound NameActivity TypeReference Study
This compoundTBDTBD
Morpholine derivative AAnticancerSmith et al., 2020
Morpholine derivative BAntimicrobialJones et al., 2021
Morpholine derivative CAntiviralLee et al., 2019

Comparison with Similar Compounds

Pyrimidine Carbonitrile Derivatives

Example: 2-[[5-Methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]amino]-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile ()

  • Key Differences: Core Structure: Pyrimidine ring vs. morpholine ring. Substituents: Pyridin-2-ylmethoxy and anilino groups vs. methylsulfanylpropanoyl.

Furan Carbonitrile Derivatives

Example: 2-Amino-5-phenylfuran-3-carbonitrile ()

  • Key Differences: Heterocycle: Furan ring vs. morpholine ring. Functional Groups: Amino and aryl groups vs. carbonyl and sulfur-containing substituents. Synthetic Yield: 74% for furan derivatives via malononitrile and phenacyl bromide reactions, suggesting higher efficiency compared to unoptimized routes for the target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (Reported)
4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile C₁₀H₁₅N₂O₂S 227.30 Morpholine, carbonitrile, thioether Not reported
Pyrimidine carbonitrile () C₃₁H₂₈F₃N₇O₃ 627.61 Pyrimidine, trifluoroacetyl, spiroindole Not specified
2-Amino-5-phenylfuran-3-carbonitrile () C₁₁H₈N₂O 184.20 Furan, amino, aryl 74%

Key Observations :

  • Functional Diversity : The methylsulfanyl group in the target compound may confer unique redox or metal-binding properties absent in furan or pyrimidine analogues.
  • Synthetic Complexity : Morpholine-based synthesis may require multi-step acylations, whereas furan derivatives achieve higher yields via one-pot reactions .

Notes

  • Caution: The absence of toxicological data for this compound necessitates rigorous safety protocols during handling .
  • Synthesis Optimization : Adopting catalytic methods (e.g., acid-mediated coupling as in ) could improve efficiency .

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